5,6-Dichloro-3-isopropylpyrimidine-2,4(1H,3H)-dione

Description

Systematic IUPAC Nomenclature and Structural Representation

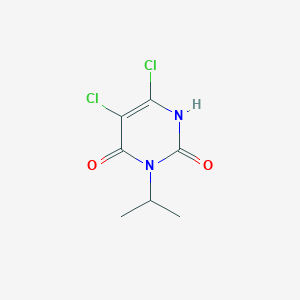

The systematic IUPAC name for this compound is 5,6-dichloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione . This nomenclature follows standard IUPAC rules for pyrimidine derivatives:

- The parent structure is pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Substituents are numbered to assign the lowest possible locants: chlorine atoms at positions 5 and 6, and an isopropyl group (-CH(CH3)2) at position 3.

- The suffix "-dione" indicates two ketone groups at positions 2 and 4.

The structural representation (Figure 1) highlights the fully saturated pyrimidine ring (1H,3H configuration), with chlorine atoms occupying adjacent positions on the aromatic system. The isopropyl group introduces a branched alkyl chain, influencing the compound’s steric and electronic properties.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 1,2,3,4-Tetrahydropyrimidine |

| Substituents | 5-Cl, 6-Cl, 3-isopropyl |

| Functional groups | Two ketones (C2=O, C4=O) |

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 1707746-99-3 , a universal identifier for chemical substances. Alternative designations include:

Notably, the CAS number distinguishes this compound from structurally similar derivatives, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione (CAS 96796-80-4) and 5-isopropyl-6-chloro-2,4-pyrimidinedione (CAS 887581-47-7), which lack the 5,6-dichloro substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula C7H8Cl2N2O2 reveals the compound’s composition:

- 7 carbon atoms : 3 from the pyrimidine ring, 3 from the isopropyl group, and 1 from the ketone groups.

- 8 hydrogen atoms : Distributed across the saturated ring and alkyl substituents.

- 2 chlorine atoms : At positions 5 and 6.

- 2 nitrogen atoms : At positions 1 and 3 of the pyrimidine ring.

- 2 oxygen atoms : From the two ketone groups.

The molecular weight is 223.06 g/mol , calculated as:

$$

\text{MW} = (7 \times 12.01) + (8 \times 1.01) + (2 \times 35.45) + (2 \times 14.01) + (2 \times 16.00) = 223.06 \, \text{g/mol}

$$

This value matches experimental data from mass spectrometry.

Table 2: Elemental Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 7 | 12.01 | 84.07 |

| H | 8 | 1.01 | 8.08 |

| Cl | 2 | 35.45 | 70.90 |

| N | 2 | 14.01 | 28.02 |

| O | 2 | 16.00 | 32.00 |

| Total | 223.06 |

Tautomeric Forms and Stereochemical Considerations

Pyrimidine-2,4-diones exhibit lactam-lactim tautomerism , where the keto (lactam) and enol (lactim) forms coexist in equilibrium. For this compound:

- Lactam form : Dominant at physiological pH, stabilized by resonance between the nitrogen lone pairs and carbonyl groups (Figure 2A).

- Lactim form : A minor tautomer where one ketone converts to an enol, creating a conjugated diene system (Figure 2B).

The compound lacks chiral centers due to the symmetric substitution of chlorine atoms and the planar geometry of the pyrimidine ring. However, the isopropyl group introduces conformational isomerism , with rotational freedom around the C3-N bond. Steric hindrance between the isopropyl group and chlorine atoms may restrict this rotation, favoring specific conformers in the solid state.

Figure 2: Tautomeric Forms

- (A) Lactam (keto) form : $$ \text{O=C}2\text{-N}1\text{-C}_6\text{-Cl} $$

- (B) Lactim (enol) form : $$ \text{HO-C}2\text{=N}1\text{-C}_6\text{-Cl} $$

Properties

Molecular Formula |

C7H8Cl2N2O2 |

|---|---|

Molecular Weight |

223.05 g/mol |

IUPAC Name |

5,6-dichloro-3-propan-2-yl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H8Cl2N2O2/c1-3(2)11-6(12)4(8)5(9)10-7(11)13/h3H,1-2H3,(H,10,13) |

InChI Key |

MGLDJTXTRPUZPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C(=C(NC1=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination Using POCl3/PCl5\text{POCl}_3/\text{PCl}_5POCl3/PCl5

A two-step protocol involving and can achieve dichlorination:

-

Initial Chlorination :

The 3-isopropylpyrimidine-2,4(1H,3H)-dione is suspended in and cooled to 5–10°C. is added portion-wise to avoid exothermic runaway, and the mixture is heated to 80–85°C for 1–2 hours. This step replaces hydroxyl groups with chlorine atoms. -

Quenching and Isolation :

After cooling, excess is removed under reduced pressure. The residue is treated with a chlorinated solvent (e.g., 1,2-dichloroethane) and water to hydrolyze residual reagents. The organic layer is separated, dried, and concentrated to yield the dichlorinated product.

Critical Parameters :

-

Temperature control during addition prevents side reactions.

-

Prolonged heating (>2 hours) may lead to over-chlorination or decomposition.

Directed Lithiation-Chlorination

An alternative method, inspired by the synthesis of 2,4-dichloro-3-iodopyridine, employs lithiation to direct chlorination. While this approach is less common for pyrimidine-diones, it offers positional specificity:

-

Lithiation :

The pyrimidine-dione is treated with -butyllithium at -78°C in tetrahydrofuran (THF), deprotonating the most acidic position (typically C-5 or C-6). -

Chlorination :

A chlorine source (e.g., hexachloroethane) is introduced, yielding the monochlorinated intermediate. Repeating the process at a different position achieves dichlorination.

Limitations :

-

Sensitivity to moisture and temperature complicates scalability.

-

Low yields due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Analytical Validation

Reaction progress is monitored via HPLC or LC-MS, as exemplified in the synthesis of 2,6-dichloro-5-fluoronicotinamide. Key metrics include:

-

Retention Time : Confirms product formation against a reference standard.

-

Purity : >98% purity is typically required for pharmaceutical intermediates.

Challenges and Mitigation Strategies

-

Regioselectivity :

Ensuring chlorination at C-5 and C-6 without affecting other positions requires steric and electronic control. Electron-withdrawing groups (e.g., the dione moiety) direct electrophilic chlorination to the meta and para positions relative to the carbonyl groups. -

Byproduct Formation :

Over-chlorination or ring-opening byproducts are minimized by:-

Strict temperature control during reactions.

-

Use of stoichiometric rather than excess reagents.

-

-

Purification :

Column chromatography (silica gel, heptane/DCM eluent) or recrystallization from ethanol/water mixtures isolates the pure product.

Scalability and Industrial Relevance

While laboratory-scale syntheses are feasible, industrial production demands cost-effective and environmentally benign processes. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia may yield amino derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5,6-Dichloro-3-isopropylpyrimidine-2,4(1H,3H)-dione can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

Medicine

In medicinal chemistry, derivatives of pyrimidines are often explored for their therapeutic potential. This compound could be investigated for its activity against various biological targets.

Industry

In the industrial sector, this compound might be used in the development of agrochemicals or as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-isopropylpyrimid

Biological Activity

5,6-Dichloro-3-isopropylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. Understanding its biological activity is crucial for exploring its therapeutic potential and industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H8Cl2N2O2 |

| Molecular Weight | 223.05 g/mol |

| IUPAC Name | 5,6-dichloro-3-propan-2-yl-1H-pyrimidine-2,4-dione |

| InChI Key | MGLDJTXTRPUZPP-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=O)C(=C(NC1=O)Cl)Cl |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that compounds in the pyrimidine family can inhibit key enzymes involved in nucleotide biosynthesis. This inhibition can lead to antiviral effects by disrupting the replication of viruses that rely on these pathways for their proliferation.

Antiviral Activity

Recent studies have highlighted the potential of pyrimidine derivatives as antiviral agents. For instance, a study demonstrated that compounds inhibiting de novo pyrimidine biosynthesis could enhance the production of type I and III interferons in response to viral infections . This suggests that this compound may possess similar antiviral properties.

Case Studies

- Antiviral Efficacy : In a study on pyrimidine biosynthesis inhibitors, it was found that certain derivatives exhibited broad-spectrum antiviral activity. The mechanism involved enhancing the innate immune response through interferon production .

- Cell Proliferation Inhibition : Another case study examined chloroethyl pyrimidine nucleosides which significantly inhibited cell proliferation in vitro on cancer cell lines . While not directly studying this compound, it indicates a potential pathway for further investigation into its anticancer properties.

Synthesis and Applications

The synthesis of this compound typically involves chlorination and subsequent introduction of an isopropyl group under controlled conditions. Its reactivity allows it to serve as an intermediate in the synthesis of more complex molecules within pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5,6-Dichloro-3-isopropylpyrimidine-2,4(1H,3H)-dione and related pyrimidine derivatives are critical for understanding its unique behavior. Below is a detailed analysis:

Structural Analogues

Reactivity and Stability

- Halogenation Effects: The dichloro substituents in the target compound increase electrophilicity at positions 5 and 6, making it more reactive toward nucleophilic substitution compared to non-halogenated analogues like 3-isopropylpyrimidine-2,4(1H,3H)-dione. However, the steric hindrance from the isopropyl group limits reactivity at position 3 .

- Azide vs. Chlorine: Unlike 3-azidoquinoline-2,4(1H,3H)-dione, which undergoes de-azidation under Staudinger conditions, the dichloro derivative is stable under similar reducing environments, suggesting chlorine’s electron-withdrawing effects stabilize the core structure .

- Amino-Substituted Derivatives: Amino groups (e.g., in the patented compound ) enhance solubility in polar solvents, whereas the dichloro-isopropyl variant is more lipophilic, favoring use in non-aqueous systems .

Physicochemical Properties

| Property | 5,6-Dichloro-3-isopropylpyrimidine-2,4-dione | 3-Azidoquinoline-2,4-dione | (S)-6-Amino-3-isopropylpyrimidine-2,4-dione |

|---|---|---|---|

| Molecular Weight (g/mol) | ~260 | ~230 | ~310 |

| LogP (Predicted) | 2.8 | 1.5 | 1.2 |

| Aqueous Solubility (mg/mL) | <0.1 | 0.5 | >5.0 |

| Thermal Stability (°C) | >200 | ~150 | ~180 |

Research Findings and Key Observations

- Reactivity Trends: Chlorine atoms hinder nucleophilic attacks at adjacent positions, whereas amino groups facilitate them, as seen in the divergent outcomes of Staudinger reactions vs. alkylation pathways .

- Environmental Impact: The dichloro derivative’s persistence in soil necessitates careful regulatory evaluation, unlike degradable amino-pyrimidiones .

Q & A

Q. What are the standard synthetic routes for 5,6-Dichloro-3-isopropylpyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized for yield?

The synthesis typically involves three key steps:

Cyclocondensation : Formation of the pyrimidine ring via reaction of urea/thiourea derivatives with β-keto esters or malonic acid derivatives.

Halogenation : Chlorination at the 5- and 6-positions using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

Substitution : Introduction of the isopropyl group at the 3-position via nucleophilic substitution with isopropylamine or alkylation agents.

Q. Optimization strategies :

- Temperature control : Halogenation requires temperatures between 80–120°C to avoid side reactions (e.g., over-chlorination) .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity during substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates for alkylation steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 249.03) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in the pyrimidine ring) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for regioselective chlorination .

- Pharmacophore modeling : Identifies critical binding motifs (e.g., chloro groups for hydrophobic interactions with target enzymes) .

- Molecular dynamics (MD) simulations : Evaluates stability of derivatives in biological environments (e.g., binding to HIV Rev protein) .

Q. Example workflow :

Generate derivative libraries using ICReDD’s computational-experimental feedback loop .

Validate synthetic feasibility with retrosynthetic analysis tools (e.g., ASKCOS).

Prioritize candidates via docking studies against target proteins (e.g., eEF-2K for anticancer activity) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Common issues and solutions:

Q. How can reaction fundamentals and reactor design improve scalability for multi-step syntheses?

- Microreactor systems : Enhance heat/mass transfer for exothermic halogenation steps, reducing decomposition .

- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation (e.g., pyrimidine ring closure) .

- Design of Experiments (DoE) : Optimizes parameters (temperature, stoichiometry) for maximum yield (see Table 1 ) .

Table 1 : DoE-Optimized Conditions for Chlorination Step

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 70–130°C | 110°C |

| POCl₃ Equiv. | 2.0–4.0 | 3.2 |

| Reaction Time | 2–8 h | 5 h |

| Yield | 45–78% | 76% |

Q. What structural modifications enhance stability under physiological conditions?

- N-alkylation : Replace labile protons (e.g., 1H) with methyl or cyclopropyl groups to reduce metabolic degradation .

- Bioisosteric replacement : Substitute chlorine with trifluoromethyl (CF₃) to maintain electronegativity while improving lipophilicity .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the 4-position for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.